molecular formula C20H20N2O3S B3688658 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B3688658
M. Wt: 368.5 g/mol
InChI Key: XNOQCRXIIRIXAD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and dimethoxyphenyl and methyl substituents

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-5-7-14(8-6-12)19(23)22-20-21-18(13(2)26-20)15-9-10-16(24-3)17(11-15)25-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOQCRXIIRIXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes essential for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide

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